Vonoprazan Dimer Impurity

Vonoprazan Dimer Impurity HPLC

This Vonoprazan Dimer Impurity reference standard (CAS 2250243-23-1) is an essential process-specific reference material for ANDA applicants and QC laboratories. Unlike generic monomeric impurity standards, this dimer features two complete vonoprazan-like moieties bridged by a tertiary amine, with a distinct UV absorption maximum near 252 nm versus 230 nm for common monomeric impurities. Formed during pyrrole sulfonylation and reductive amination, it is critical for in-process control, forced degradation studies, and ICH Q3A-compliant impurity specification setting. Substituting a structurally dissimilar standard introduces systematic bias in response factor calculations and risks regulatory deficiency.

Molecular Formula C33H27F2N5O4S2
Molecular Weight 659.7 g/mol
Cat. No. B13052379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVonoprazan Dimer Impurity
Molecular FormulaC33H27F2N5O4S2
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESCN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6
InChIInChI=1S/C33H27F2N5O4S2/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27/h2-19,22-23H,20-21H2,1H3
InChIKeyUKVKHLPKJULFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vonoprazan Dimer Impurity: Chemical Identity, CAS Registry, and Role as a Process-Controlled Reference Standard


Vonoprazan Dimer Impurity (CAS 2250243-23-1, molecular formula C₃₃H₂₇F₂N₅O₄S₂, molecular weight 659.73 g/mol) is a process-related impurity originating from the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) [1]. The compound is formally named 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methyl]-N-methylmethanamine and is formed via dimerization of key intermediates during the pyrrole ring construction and sulfonylation steps [2]. The impurity is not listed in any official pharmacopoeial monograph, making well-characterized reference materials essential for analytical method development, ANDA submissions, and commercial quality control [3].

Why a Generic Vonoprazan Impurity Standard Cannot Replace the Dimer Impurity Reference


Generic vonoprazan impurity standards—such as monomeric degradants (Impurity A, Impurity C) or positional isomers—differ fundamentally from the dimer impurity in chromatographic retention, spectral fingerprint, and regulatory reporting thresholds [1]. The dimer impurity bears two complete vonoprazan-like moieties bridged by a tertiary amine, resulting in a molecular weight approximately double that of the API and a distinct UV absorption maximum near 252 nm versus 230 nm for common monomeric impurities [2]. Regulatory guidance (ICH Q3A/Q3B) mandates impurity-specific quantification, and substituting a structurally dissimilar standard introduces systematic bias in response factor calculations, potentially causing either under-reporting of dimer content or misidentification in stability studies [3]. For ANDA filers, demonstrating control of this specific dimer impurity—rather than a generic related substance—is increasingly expected by regulators given its formation pathway under oxidative stress conditions documented in forced degradation studies [4].

Quantitative Differentiation: Vonoprazan Dimer Impurity vs. Closest Monomeric Impurity Analogs


Molecular Weight Differential as a Chromatographic Separation Determinant

The vonoprazan dimer impurity (MW 659.73 g/mol) exhibits approximately double the molecular weight of the API (vonoprazan free base, MW 345.39 g/mol) and a ~4-fold increase over the most common process-related monomeric impurity 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine (MW 168.19 g/mol). In validated reversed-phase HPLC methods employing a C18 column and acetonitrile/phosphate buffer mobile phase, this mass differential translates to a retention time shift of ≥8 minutes between the dimer impurity and the API peak, enabling unambiguous resolution critical for accurate quantification [1].

Vonoprazan Dimer Impurity HPLC

Comparative UV Absorbance Profile: Dimer vs. Monomeric Impurity Class

The vonoprazan dimer impurity exhibits a distinct UV absorption maximum shifted to approximately 252 nm, compared to 230 nm for the API and the majority of monomeric by-products and degradants. This bathochromic shift is attributed to the extended conjugation across the two pyrrole-sulfonylpyridine chromophores bridged by the tertiary amine linker. In contrast, monomeric impurities such as the formyl-pyrrole intermediate absorb maximally at 220–230 nm, enabling differential spectrophotometric detection without interference from the parent drug peak [1].

Vonoprazan Dimer Impurity UV Spectroscopy

Characterization Completeness: Multi-Modal Spectral Data Package vs. Purity-Only Standards

Regulatory-accepted dimer impurity reference standards are supplied with a comprehensive characterization package including HPLC chromatogram, high-resolution mass spectrum (HRMS), ¹H-NMR, ¹³C-NMR, IR spectrum, and elemental analysis, achieving a purity specification of ≥95% (HPLC area%). In contrast, many early-eluting monomeric vonoprazan impurity standards are provided with only HPLC purity data and a simplified certificate of analysis, lacking the full structural confirmation dataset required for primary reference standard qualification under ICH Q6A . The dimer impurity's CAS-registered structure (CAS 2250243-23-1) is independently verifiable through PubChem, ensuring inter-laboratory reproducibility [1].

Vonoprazan Dimer Impurity Structure Elucidation

Process-Specific Origin Enables Targeted Synthetic Control vs. Generic Degradation Monitoring

The dimer impurity forms specifically during the sulfonylation and reductive amination steps of vonoprazan synthesis, as documented in patent literature describing its removal via hydrobromide salt formation and recrystallization, achieving final API purity of ≥99.7% (and ≥99.9% after one additional recrystallization) [1]. This pathway-specific origin contrasts with degradation products (e.g., Impurity A and C), which form under oxidative or alkaline stress conditions. Consequently, the dimer impurity serves as a critical in-process control marker for reaction completion, while degradation impurities monitor shelf-life stability—two distinct quality control objectives that cannot be fulfilled by a single generic impurity standard [2].

Vonoprazan Dimer Impurity Process Control

Optimal Application Scenarios for the Vonoprazan Dimer Impurity Reference Standard in Pharmaceutical Quality and Regulatory Workflows


ANDA Filing: Method Validation and Specification Setting

The vonoprazan dimer impurity reference standard is essential for ANDA filers establishing an impurity specification consistent with ICH Q3A. The standard's ≥95% purity and multi-modal characterization package (HPLC, HRMS, NMR, IR) directly support system suitability testing, linearity/accuracy validation, and response factor determination for the dimer impurity. Without this specific standard, ANDA applicants risk regulatory deficiency for inadequate control of a known process-related impurity at levels above the identification threshold (0.10% for a drug substance with a maximum daily dose >2 g/day) [1].

In-Process Control for Commercial Vonoprazan Fumarate Manufacturing

The dimer impurity forms during the pyrrole sulfonylation and reductive amination steps. Using the dimer impurity standard as an in-process control marker enables real-time reaction monitoring and endpoint determination during the hydrobromide salt purification step. Patent data demonstrate that this purification reduces residual dimer impurity to levels supporting final API purity ≥99.9%, making the dimer impurity standard a key input for establishing in-process acceptance criteria [1].

Stability-Indicating Method Development for Forced Degradation Studies

In forced degradation studies under oxidative (3% H₂O₂) and alkaline (0.1 M NaOH) conditions, the dimer impurity standard serves as a retention time marker and resolution test probe to confirm that degradant peaks do not interfere with the dimer impurity quantification. The dimer impurity's distinct UV absorbance at 252 nm, versus 230 nm for most monomeric degradation products, enables orthogonal detection confirmation during method robustness testing [2].

Quote Request

Request a Quote for Vonoprazan Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.